Monoamine Transporter Binding: Selective Serotonin Uptake Inhibition vs. Dopamine and Norepinephrine
In head-to-head comparative assays using human transporters expressed in HEK293 cells, (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL (Compound 2126094) demonstrates a >6.5-fold selectivity for inhibiting serotonin reuptake (SERT, IC50 = 100 nM) over dopamine (DAT, IC50 = 658 nM) and a >4.4-fold selectivity over norepinephrine (NET, IC50 = 443 nM) [1]. In contrast, a close structural analog, (1R,2S)-2-Amino-1-(4-chlorophenyl)-1-propanol, shows no reported transporter activity, underscoring the unique functional profile conferred by the (1S,2R) stereochemistry . This quantitative selectivity profile is essential for studies targeting serotonergic pathways without confounding dopaminergic or noradrenergic activity.
| Evidence Dimension | Monoamine Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | SERT IC50: 100 nM; DAT IC50: 658 nM; NET IC50: 443 nM |
| Comparator Or Baseline | (1R,2S)-2-Amino-1-(4-chlorophenyl)-1-propanol (transporter activity not reported) |
| Quantified Difference | >6.5-fold SERT/DAT selectivity; >4.4-fold SERT/NET selectivity |
| Conditions | Human SERT, DAT, NET expressed in HEK293 cells; [3H]serotonin, [3H]dopamine, [3H]norepinephrine reuptake assays |
Why This Matters
This selectivity profile allows researchers to isolate serotonergic mechanisms in complex neurological disease models, reducing off-target effects that would confound results with less selective compounds.
- [1] EcoDrugPlus Database. (n.d.). Compound 2126094 Bioactivity Data: Inhibition of [3H]serotonin uptake at human SERT, etc. University of Helsinki. View Source
